An In-Depth Technical Guide to Fmoc-Cysteinol(Trt): Properties, Handling, and Applications
An In-Depth Technical Guide to Fmoc-Cysteinol(Trt): Properties, Handling, and Applications
This document serves as a comprehensive technical guide on N-α-(9-Fluorenylmethoxycarbonyl)-S-trityl-L-cysteinol, or Fmoc-Cysteinol(Trt). Tailored for researchers, chemists, and professionals in drug development, this guide delves into the core chemical properties, strategic applications, and proven methodologies associated with this specialized amino alcohol derivative. We will move beyond simple procedural lists to explore the causal reasoning behind experimental choices, ensuring a robust and applicable understanding for advanced peptide modification.
Introduction: The Strategic Role of Fmoc-Cysteinol(Trt)
In the landscape of peptide chemistry, the ability to introduce specific modifications is paramount for tailoring biological activity, enhancing stability, and creating novel therapeutic agents. Fmoc-Cysteinol(Trt) is a pivotal building block for such innovations. It is the alcohol analogue of the ubiquitous Fmoc-Cys(Trt)-OH, designed specifically for the synthesis of peptide alcohols or for introducing a C-terminal alcohol functionality for further conjugation.
The molecule's architecture is strategically designed for use in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). It features:
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A cysteinol backbone , providing a primary alcohol in place of the typical carboxylic acid.
-
A base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group protecting the α-amino position, allowing for sequential, controlled elongation of the peptide chain.[1]
-
An acid-labile trityl (Trt) group shielding the thiol side chain, preventing undesired oxidation and side reactions during synthesis.[1]
This orthogonal protection scheme is the cornerstone of its utility, enabling precise, stepwise synthesis and selective deprotection to yield a final product with a reactive C-terminal alcohol and a deprotected cysteine thiol.
Physicochemical Properties
The fundamental characteristics of Fmoc-Cysteinol(Trt) dictate its handling, solubility, and reaction conditions. While less documented than its carboxylic acid counterpart, the key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₃₇H₃₃NO₃S | [2][3] |
| Molecular Weight | 571.73 g/mol | [2][4] |
| Appearance | Solid; typically a white to off-white powder | [2] |
| Solubility | Soluble in DMSO (≥57.2 mg/mL), DMF | [2][5] |
| Storage Conditions | -20°C, under dry conditions | [2] |
Chemical Structure of Fmoc-Cysteinol(Trt)
Caption: Molecular structure of Fmoc-Cysteinol(Trt).
The Orthogonal Protection Strategy: A Tale of Two Groups
The synthetic utility of Fmoc-Cysteinol(Trt) is entirely dependent on its two protecting groups, which can be removed under distinct, non-interfering conditions. This "orthogonal" approach is fundamental to modern peptide synthesis.
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The Fmoc Group (Base-Labile): The Fmoc group is the gatekeeper of the N-terminus. Its stability in acidic and neutral conditions is essential for protecting the α-amino group while other synthetic manipulations occur. However, it is readily cleaved by mild bases, most commonly a 20% solution of piperidine in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[6] This deprotection unmasks the primary amine, making it available for coupling with the next amino acid in the sequence.
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The Trityl (Trt) Group (Acid-Labile): The thiol side chain of cysteine is highly nucleophilic and susceptible to oxidation, which can lead to unintended and irreversible disulfide bond formation. The bulky trityl group provides robust steric protection against these side reactions.[1] It remains intact during the repetitive base treatments used for Fmoc removal but is efficiently cleaved under strong acidic conditions, typically during the final cleavage of the peptide from the solid support using Trifluoroacetic acid (TFA).[7]
Caption: Orthogonal removal of Fmoc and Trt groups.
Synthesis, Storage, and Safe Handling
Synthesis Pathway Insight: Fmoc-Cysteinol(Trt) is typically synthesized via the reduction of its corresponding carboxylic acid, Fmoc-Cys(Trt)-OH. This conversion of the carboxyl group to a primary alcohol is a standard organic transformation, allowing for the production of the specialized alcohol derivative from the more common amino acid precursor.
Storage and Stability: To ensure its chemical integrity, Fmoc-Cysteinol(Trt) must be stored under controlled conditions.
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Temperature: Long-term storage at -20°C is required.[2]
-
Atmosphere: The compound should be kept in a tightly sealed container under a dry atmosphere (e.g., with desiccant) to prevent degradation from moisture and atmospheric oxidation.
Laboratory Handling: As a fine chemical powder, appropriate safety measures are necessary.
-
Personal Protective Equipment (PPE): Always use gloves, safety glasses, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.[8]
-
Spills: In case of a spill, sweep up the solid material carefully and place it in a suitable container for disposal, avoiding dust generation.[8]
Core Application: Solid-Phase Synthesis of Peptide Alcohols
The primary application of Fmoc-Cysteinol(Trt) is in SPPS to generate peptides with a C-terminal cysteinol residue. This workflow involves anchoring the alcohol to a resin, elongating the peptide chain, and finally cleaving the product with simultaneous deprotection of the thiol group.
Experimental Protocol 1: Loading onto 2-Chlorotrityl Chloride (2-CTC) Resin
The hydroxyl group of Fmoc-Cysteinol(Trt) can be attached to an acid-sensitive resin like 2-CTC. This choice is strategic, as it allows for the cleavage of the final peptide under milder acidic conditions if necessary, preserving other acid-sensitive moieties.
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Resin Swelling: Swell 1.0 g of 2-chlorotrityl chloride resin (loading ~1.4 mmol/g) in anhydrous Dichloromethane (DCM) for 30 minutes in a peptide synthesis vessel.
-
Reagent Preparation: Dissolve 1.5 equivalents of Fmoc-Cysteinol(Trt) relative to the resin loading in anhydrous DCM. Add 3.0 equivalents of Diisopropylethylamine (DIPEA) to the solution.
-
Coupling: Drain the DCM from the swollen resin. Add the Fmoc-Cysteinol(Trt) and DIPEA solution to the resin. Agitate the mixture at room temperature for 2-4 hours.
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Capping: To cap any remaining unreacted chloride sites on the resin, add a solution of DCM/Methanol/DIPEA (80:15:5) and agitate for 30 minutes.
-
Washing: Wash the resin extensively with DCM (3x), DMF (3x), and finally DCM (3x). Dry the resin under vacuum.
Experimental Protocol 2: Peptide Elongation and Final Cleavage
Following successful loading, the peptide chain is built using standard Fmoc-SPPS cycles. The final step is the cleavage from the resin and removal of the Trt group.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 15 minutes to remove the Fmoc group from the loaded cysteinol.[9]
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid using a standard coupling agent like HBTU/DIPEA or DIC/Oxyma in DMF.[10]
-
Chain Elongation: Repeat steps 1 and 2 for each subsequent amino acid in the desired sequence.
-
Final Cleavage and Deprotection: After the final amino acid is coupled and its N-terminal Fmoc group is removed, wash the peptidyl-resin with DMF and DCM and dry it thoroughly.
-
Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H₂O. Causality: TIS is a critical scavenger. During acidolysis, the Trt group is released as a stable trityl cation. This cation can re-alkylate the newly deprotected, nucleophilic thiol of cysteine. TIS irreversibly quenches the trityl cation, preventing this problematic side reaction and ensuring a high yield of the desired thiol.[7][9]
-
Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin) and allow it to react for 2-3 hours at room temperature.[9]
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Isolation: Pellet the precipitated peptide via centrifugation. Decant the ether and wash the pellet two more times with cold ether to remove residual scavengers and cleaved protecting groups.[9]
-
Drying: Dry the final peptide alcohol product under vacuum.
Caption: Step-by-step workflow for peptide alcohol synthesis.
Analytical Characterization
Post-synthesis, the identity and purity of the peptide alcohol must be rigorously confirmed.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the standard method for assessing the purity of the crude peptide and for its purification. A gradient of water and acetonitrile, both containing 0.1% TFA, is typically used.[11]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the final product, verifying that the correct sequence has been synthesized and all protecting groups have been removed.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural confirmation, 1D and 2D NMR can be employed to verify the sequence and stereochemical integrity of the peptide.[12][13]
Conclusion
Fmoc-Cysteinol(Trt) stands out as a highly specialized and valuable reagent in the field of peptide chemistry. Its unique structure enables the synthesis of C-terminally modified peptides that are inaccessible with standard amino acid derivatives. By understanding its physicochemical properties and the strategic rationale behind its orthogonal protecting groups, researchers can confidently leverage this compound to advance the frontiers of drug discovery, bioconjugation, and materials science, creating novel molecules with tailored functions and enhanced therapeutic potential.
References
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RayBiotech. Fmoc-Cys(Trt)-ol. [Link]
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Protheragen. Fmoc-Cys(Trt)-OH. [Link]
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Aapptec Peptides. Fmoc-Cysteinol(Trt). [Link]
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UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
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Aapptec. Safety Data Sheet: Fmoc-MeCys(Trt)-OH. [Link]
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ResearchGate. (2018). A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides. [Link]
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National Institutes of Health. (2009). Synthesis of Peptide Substrates for Mammalian Thioredoxin Reductase. [Link]
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CEM Corporation. Fmoc-Cys(Trt)-OH. [Link]
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The Royal Society of Chemistry. (2008). H NMR spectra were recorded at 300 and 400 MHz. [Link]
- de la Torre, B.G., Marcos, M.A., Eritja, R., Albericio, F. Solid-phase peptide synthesis using N-trityl-amino acids. Lett Pept Sci 8, 85–89 (2001).
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Kaiser, T., et al. (1996). Racemization studies of Fmoc-Cys(Trt)-OH during stepwise Fmoc-Solid phase peptide synthesis. Semantic Scholar. [Link]
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ResearchGate. (2020). Comparative HPLC measurements. The pure Fmoc-Cys(Trt)-OPfp reference.... [Link]
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SpectraBase. Fmoc-Cys(Trt)-OH - Optional[1H NMR] - Spectrum. [Link]
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